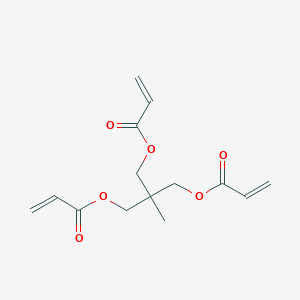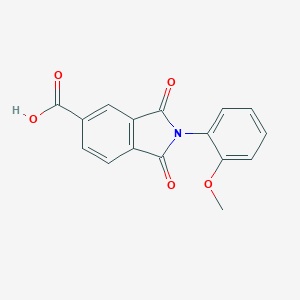
cis-3,5-Dimethylpiperidin
Übersicht
Beschreibung
cis-3,5-Dimethylpiperidine: is a chemical compound with the molecular formula C7H15N. It is one of the diastereomers of 3,5-Dimethylpiperidine, which exists in both cis and trans forms. This compound is a colorless liquid with a boiling point of 144°C and a density of 0.853 g/mL at 25°C . It is used as a precursor in the synthesis of various chemical compounds and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
cis-3,5-Dimethylpiperidine has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
It has been used as a reactant in the synthesis of various compounds, indicating its potential role in biochemical reactions .
Mode of Action
It is known to be used as a reactant in the synthesis of various compounds , suggesting that it may interact with other molecules to form new compounds.
Biochemical Pathways
It has been used in the synthesis of pure phase zsm-11 using extremely dense gels with minimal water contents , indicating its potential involvement in chemical reactions.
Result of Action
It has been used to investigate the influence of substituents on heterocyclic piperidine as acid corrosion inhibitors for iron , suggesting that it may have some effect at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-3,5-Dimethylpiperidine is typically prepared by the hydrogenation of 3,5-dimethylpyridine. The hydrogenation process involves the use of a nickel-ruthenium-rhodium-carbon composite catalyst in an organic solvent such as tetrahydrofuran. The reaction is carried out under predetermined temperature and pressure conditions to achieve a high yield of the cis isomer .
Industrial Production Methods: In industrial settings, the preparation of cis-3,5-Dimethylpiperidine involves a one-step hydrogenation reaction using the same nickel-ruthenium-rhodium-carbon composite catalyst. The process is designed to be environmentally friendly, with continuous recycling of the organic solvent and no discharge of waste products .
Analyse Chemischer Reaktionen
Types of Reactions: cis-3,5-Dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of cis-3,5-Dimethylpiperidine.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylpiperidine: Another dimethyl-substituted piperidine with different positional isomerism.
Piperidine: The parent compound without any methyl substitutions.
Comparison: cis-3,5-Dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,6-Dimethylpiperidine, it has different reactivity and applications due to the position of the methyl groups. Piperidine, being the parent compound, lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions .
Eigenschaften
IUPAC Name |
(3R,5S)-3,5-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWRJRPUIXRFRX-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296272 | |
| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-75-4 | |
| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of cis-3,5-Dimethylpiperidine and how was it determined?
A1: [] Research suggests that cis-3,5-Dimethylpiperidine exists in a conformational equilibrium, with a slight preference for the conformer where the nitrogen lone pair occupies the axial position (54%) over the equatorial position (46%). This conclusion was drawn from Nuclear Magnetic Resonance (NMR) studies where the amine was mixed with deuterated trifluoroacetic acid (CF3·CO2D). The proportions of resulting configurations with deuterium in axial and equatorial positions allowed researchers to infer the conformational equilibrium. []
Q2: Does the presence of a benzoyl group attached to the nitrogen of cis-3,5-Dimethylpiperidine influence its conformational behavior?
A2: Yes, introducing a benzoyl group to cis-3,5-Dimethylpiperidine, forming 1-benzoyl-cis-3,5-dimethylpiperidine, significantly impacts the molecule's conformation. [] Unlike the unsubstituted molecule, the benzoyl derivative adopts a non-coplanar conformation, meaning the phenyl ring and the piperidine ring are not in the same plane. This conformation is favored due to steric interactions between the benzoyl group and the methyl substituents on the piperidine ring.
Q3: How does the conformational behavior of N,N-dialkylbenzamides compare to that of 1-benzoyl-cis-3,5-dimethylpiperidine?
A3: [] Similar to 1-benzoyl-cis-3,5-dimethylpiperidine, ortho-hydroxy substituted N,N-dialkylbenzamides also exhibit a non-coplanar conformation. This suggests that the presence of bulky substituents on both the piperidine ring and the benzamide moiety contributes to the preference for a non-coplanar arrangement to minimize steric hindrance. The energy barriers to rotation around the aryl–C(O) bond in both types of molecules are relatively high (ΔG‡ 7–9 kcal mol–1), indicating restricted rotation and a stable non-coplanar conformation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B12408.png)










